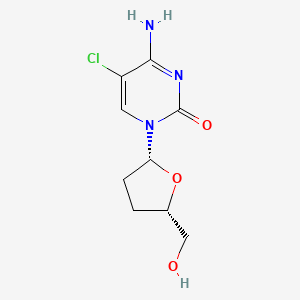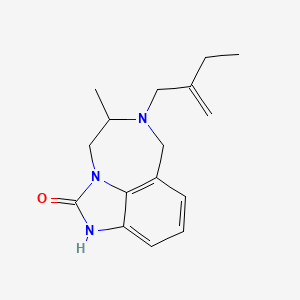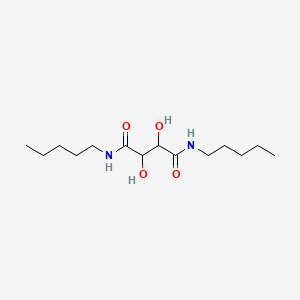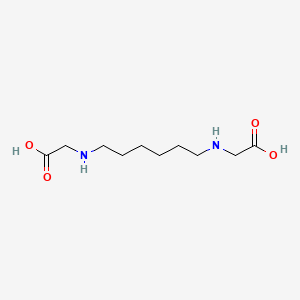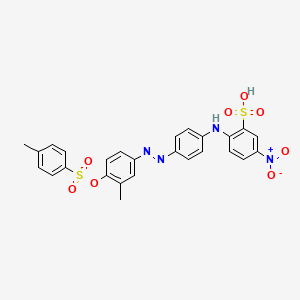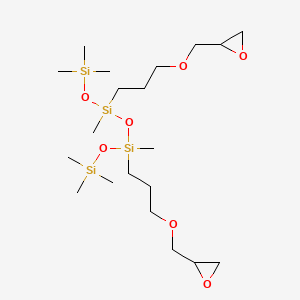
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is a siloxane compound characterized by its unique structure, which includes glycidyloxypropyl groups attached to a tetrasiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes, due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane with allyl glycidyl ether. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize throughput. The process involves precise control of reactant feed rates, catalyst concentration, and reaction temperature to achieve efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane undergoes various chemical reactions, including:
Oxidation: The glycidyloxypropyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can target the epoxy groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups react with nucleophiles to form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products:
Oxidation: Diols and polyols.
Reduction: Alcohols.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane finds applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials and polymers.
Biology: Employed in the modification of surfaces for bio-compatibility and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of its glycidyloxypropyl groups. These groups can undergo ring-opening reactions, forming covalent bonds with various substrates. This reactivity is harnessed in cross-linking processes, surface modifications, and the formation of polymer networks. The tetrasiloxane backbone provides structural stability and flexibility, enhancing the compound’s utility in diverse applications.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-aminopropyl)tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-methacryloxypropyl)tetrasiloxane
Uniqueness: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is unique due to its glycidyloxypropyl groups, which provide high reactivity and versatility in chemical modifications. This distinguishes it from other similar compounds that may have different functional groups, leading to varied reactivity and applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Eigenschaften
CAS-Nummer |
69155-42-6 |
|---|---|
Molekularformel |
C20H46O7Si4 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
trimethyl-[methyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxysilane |
InChI |
InChI=1S/C20H46O7Si4/c1-28(2,3)25-30(7,13-9-11-21-15-19-17-23-19)27-31(8,26-29(4,5)6)14-10-12-22-16-20-18-24-20/h19-20H,9-18H2,1-8H3 |
InChI-Schlüssel |
JUWDVKFMBOWEOL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(CCCOCC2CO2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


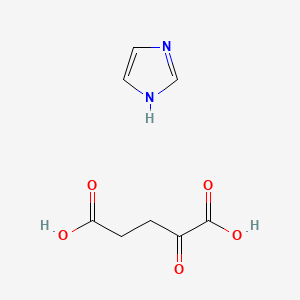
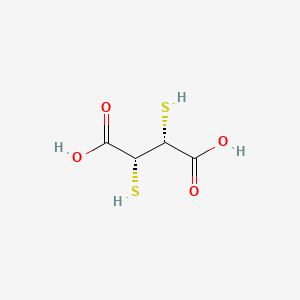
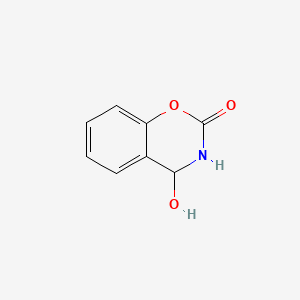
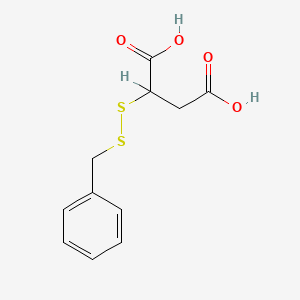
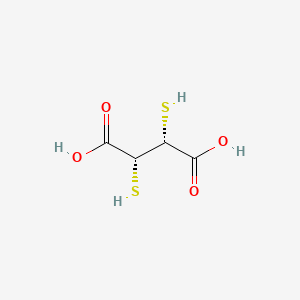

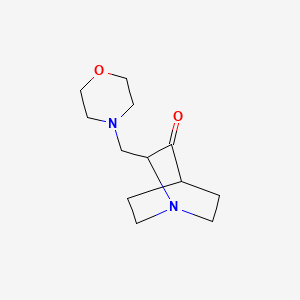
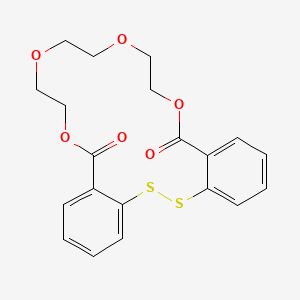
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
